2,3-Difluoro-5-nitrobenzonitrile
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Overview
Description
2,3-Difluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a nitro group is substituted at the 5th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving substitution and nitration reactions Typically, benzonitrile is used as the starting materialThis is followed by a nitration reaction to introduce the nitro group at the 5th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled reaction temperatures to achieve efficient fluorination and nitration .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Reduction Reactions: The major product is 2,3-difluoro-5-aminobenzonitrile.
Oxidation Reactions: Products may include oxidized derivatives of the original compound.
Scientific Research Applications
2,3-Difluoro-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-nitrobenzonitrile exerts its effects is primarily through its interactions with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: This compound has a single fluorine atom and a nitro group, making it less reactive compared to 2,3-Difluoro-5-nitrobenzonitrile.
3,5-Difluoro-4-nitrobenzonitrile: Similar in structure but with different substitution positions, leading to variations in chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its substituents, which enhances its reactivity and makes it suitable for a wide range of applications. The presence of two fluorine atoms and a nitro group provides a balance of electron-withdrawing effects, influencing its chemical behavior and making it a valuable compound in research and industry.
Properties
IUPAC Name |
2,3-difluoro-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQFLXKAOEIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728756 |
Source
|
Record name | 2,3-Difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247885-40-0 |
Source
|
Record name | 2,3-Difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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